molecular formula C15H10F3N3O B3140447 2-[3-(trifluoromethyl)anilino]-4(3H)-quinazolinone CAS No. 477887-09-5

2-[3-(trifluoromethyl)anilino]-4(3H)-quinazolinone

Cat. No. B3140447
CAS RN: 477887-09-5
M. Wt: 305.25 g/mol
InChI Key: HCRZRFOGGSBFAC-UHFFFAOYSA-N
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Description

“2-[3-(trifluoromethyl)anilino]-4(3H)-quinazolinone” is a chemical compound . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is also a reactant in the synthesis of methylguanidine derivatives as prospective PET radioligands for the open channel of the NMDA receptor, linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .


Synthesis Analysis

The synthesis of “this compound” involves several steps. 2-Methyl-3-(trifluoromethyl)aniline may be used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol . The synthesis of 5-[4-(trifluoromethyl)anilino]-3H-1,3,4-thiadiazole-2-thione involves the reaction of 4-(trifluoromethyl)aniline with thiosemicarbazide in the presence of a catalyst.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Improved Synthesis Techniques

Researchers have developed improved multi-component procedures for synthesizing 2,3-disubstituted quinazolin-4(3H)-ones, utilizing microwaves to enhance reaction efficiency and yield. These compounds exhibit a range of biological activities, including anticonvulsant, anti-inflammatory, analgesic, and anti-tumor properties, showcasing their versatility in drug development (Dandia, Singh, & Sarawgi, 2005).

Bioactivity Evaluation

Novel arylimines containing a 3-aminoethyl-2-[(p-trifluoromethoxy)anilino]-4(3H)-quinazolinone moiety have been synthesized and evaluated for their antifungal and antibacterial activities. Some compounds demonstrated strong activities against various fungi and bacteria, indicating their potential as antibacterial agents (Wang et al., 2013).

Ionic Liquid Catalysis

Ionic liquids have been used to catalyze the cyclocondensation reaction for synthesizing 4(3H)-quinazolinones, highlighting an efficient, solvent-free method that contributes to green chemistry (Pawar et al., 2010).

Biological Activities and Applications

Anticancer Research

A study on the synthesis of novel 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in preparing anticancer agents with 4-anilinoquinazoline scaffolds demonstrated promising in vitro anticancer activity. This indicates the potential of 4(3H)-quinazolinones in developing new anticancer medications (Li et al., 2010).

Antioxidant Properties

The synthesis and evaluation of antioxidant properties of 2-substituted quinazolin-4(3H)-ones have provided insights into the structure–antioxidant activity relationships. Certain derivatives were identified as potent antioxidants with promising metal-chelating properties, underscoring the therapeutic potential of these compounds in combating oxidative stress-related diseases (Mravljak et al., 2021).

properties

IUPAC Name

2-[3-(trifluoromethyl)anilino]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O/c16-15(17,18)9-4-3-5-10(8-9)19-14-20-12-7-2-1-6-11(12)13(22)21-14/h1-8H,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRZRFOGGSBFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701201842
Record name 2-[[3-(Trifluoromethyl)phenyl]amino]-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477887-09-5
Record name 2-[[3-(Trifluoromethyl)phenyl]amino]-4(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477887-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[3-(Trifluoromethyl)phenyl]amino]-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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